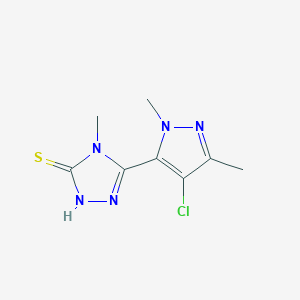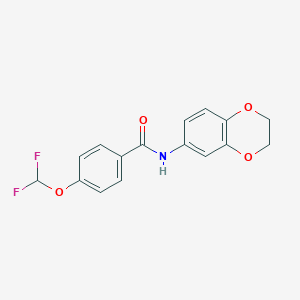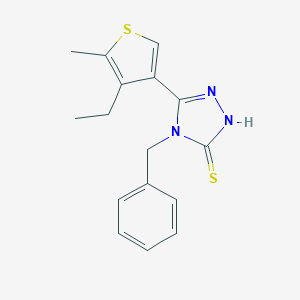![molecular formula C31H33F3N4O5 B456611 1-{3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B456611.png)
1-{3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE is a complex organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3,4-dimethoxybenzaldehyde and 5-methyl-3-(trifluoromethyl)-1H-pyrazole. These intermediates are then subjected to condensation, cyclization, and other reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions, including temperature, pressure, and the use of catalysts. The process may involve batch or continuous flow reactors to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving methoxyphenyl and pyrazole moieties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound depends on its interaction with molecular targets. For example, it may interact with enzymes or receptors in biological systems, leading to specific biochemical effects. The methoxyphenyl and pyrazole moieties may play a crucial role in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE can be compared with other compounds containing methoxyphenyl, indazole, and pyrazole moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C31H33F3N4O5 |
|---|---|
Poids moléculaire |
598.6g/mol |
Nom IUPAC |
1-[(7E)-3-(3,4-dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C31H33F3N4O5/c1-18-13-27(31(32,33)34)35-37(18)17-28(39)38-30(21-10-12-24(41-3)26(16-21)43-5)22-8-6-7-20(29(22)36-38)14-19-9-11-23(40-2)25(15-19)42-4/h9-16,22,30H,6-8,17H2,1-5H3/b20-14+ |
Clé InChI |
WUPIDYIBIUZNCE-XSFVSMFZSA-N |
SMILES isomérique |
CC1=CC(=NN1CC(=O)N2C(C3CCC/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=N2)C5=CC(=C(C=C5)OC)OC)C(F)(F)F |
SMILES |
CC1=CC(=NN1CC(=O)N2C(C3CCCC(=CC4=CC(=C(C=C4)OC)OC)C3=N2)C5=CC(=C(C=C5)OC)OC)C(F)(F)F |
SMILES canonique |
CC1=CC(=NN1CC(=O)N2C(C3CCCC(=CC4=CC(=C(C=C4)OC)OC)C3=N2)C5=CC(=C(C=C5)OC)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(5-CHLORO-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL](3,5-DIMETHYLPIPERIDINO)METHANONE](/img/structure/B456529.png)
![2-[(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B456533.png)
![1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3,4-DICHLOROPHENOXY)-1-ETHANONE](/img/structure/B456534.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-(3-chlorophenyl)hydrazinecarbothioamide](/img/structure/B456535.png)
![4,5-dibromo-N-[1-(4-ethoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B456537.png)
![2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B456538.png)
![Ethyl 2-({[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B456539.png)

![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456542.png)
![5-(3-BROMOPHENYL)-1-(2-{3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE](/img/structure/B456543.png)
![7-benzylidene-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B456544.png)

![3,5-bis(difluoromethyl)-1-{[2-(4-isopropoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456549.png)
